1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine
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Overview
Description
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a phenylsulfonyl-pyridinyl carbonyl moiety
Preparation Methods
The synthesis of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this piperazine derivative.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production efficiently.
Chemical Reactions Analysis
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, either inhibiting or activating them depending on the desired therapeutic outcome.
Comparison with Similar Compounds
Similar compounds to 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine include other piperazine derivatives that feature different substituents. These compounds may have similar core structures but differ in their functional groups, which can significantly impact their biological activity and chemical properties. Examples include:
- 1-Cyclohexyl-4-{[6-(methylsulfonyl)pyridin-3-yl]carbonyl}piperazine
- 1-Cyclohexyl-4-{[6-(ethylsulfonyl)pyridin-3-yl]carbonyl}piperazine
The uniqueness of this compound lies in its specific substituents, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h2,5-6,9-12,17,19H,1,3-4,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBEJWNQZHQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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